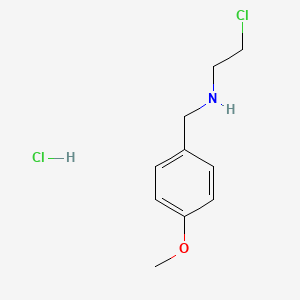

(2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride

Overview

Description

(2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, also known as CMBAH, is an organic compound commonly used in scientific research. It is a derivative of the amine group and is used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Characterization :

- The compound L-Amino-acid 4-methoxybenzyl ester hydrochlorides, related to (2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, has been synthesized and characterized. This synthesis involved the interaction of 4-methoxybenzyl halides with amine or silver salts of corresponding N-(2-nitrophenylthio)-L-amino-acids, followed by the removal of the N-protecting group (Stelakatos & Argyropoulos, 1970).

Molecular Structure Analysis :

- In another study, the molecular structure of a related compound, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, was analyzed. This research highlighted the slight twist between the 5-chlorophenyl and 4-methoxybenzyl groups in relation to the amine group, contributing to the stability of the crystal structure through various hydrogen bonding interactions (Butcher et al., 2007).

Ligand Synthesis for Metal Ions :

- Research on N3O3 amine phenols, which include compounds like (2-hydroxy-5-methoxybenzyl)amino)propane, has shown that these compounds can be synthesized and characterized for applications as ligands for Group 13 metal ions. These amine phenols are produced by the reduction of Schiff bases derived from condensation reactions (Liu, Wong, Rettig, & Orvig, 1993).

Antihistaminic Action and Theoretical Studies :

- A study on a synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, revealed its promising bronchorelaxant effect via H1 receptor antagonism. Theoretical studies supported these findings, indicating the significant nucleophilic nature of the compound's N12 atom (Genç et al., 2013).

Dielectric Constant Switching :

- Bis(2‐chloroethyl)amine hydrochloride, a salt structurally similar to (2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, has been identified to exhibit a sharp switching of its dielectric constant near room temperature. This property is attributed to dynamic changes in the cation state, corresponding to a structural phase transition (Shao et al., 2015).

properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNMAOZYOKBRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)

![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)

![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)

![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)

![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)